2-Amino-5-fluoro-6-methylpyridine
Overview
Description
2-Amino-5-fluoro-6-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest due to its unique chemical properties, which include the presence of both an amino group and a fluorine atom on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making the compound valuable in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Baltz-Schiemann reaction, which involves the diazotization of 2-amino-5-nitropyridine followed by fluorination . The reaction conditions often include the use of acetic anhydride for acetylation and subsequent transformations to introduce the fluorine atom.
Industrial Production Methods: Industrial production of 2-Amino-5-fluoro-6-methylpyridine may involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-Amino-5-fluoro-6-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-6-methylpyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The amino group may facilitate binding to active sites, contributing to the compound’s biological activity .
Comparison with Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-6-methylpyridine
- 2-Fluoro-3-methylpyridine
Comparison: 2-Amino-5-fluoro-6-methylpyridine is unique due to the simultaneous presence of both fluorine and an amino group on the pyridine ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the methyl group further enhances its steric properties, influencing its reactivity and interaction with biological targets .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRXNKQEVOVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549501 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110919-71-6 | |
Record name | 5-Fluoro-6-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60549501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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